(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWLTYEPXIRGI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856722 | |
| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352721-92-6 | |
| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as (S)-1-tert-Butoxycarbonylmethyl-4-oxo-piperidine-2-carboxylic acid, is a derivative of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in synthetic organic chemistry. It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions.
Mode of Action
The Boc group acts as a protecting group, shielding reactive sites in a molecule during a chemical reaction. This allows for selective reactions to occur at other sites in the molecule. The Boc group can be removed in a subsequent step when the protected functionality is needed for further chemical reactions.
Biochemical Pathways
The boc group’s role as a protecting group suggests it may be involved in various biochemical synthesis pathways where protection of functional groups is required.
Pharmacokinetics
The boc group is known to be removed under acidic conditions. This suggests that the compound’s bioavailability and pharmacokinetics may be influenced by factors such as pH and the presence of certain enzymes or reagents that can facilitate the removal of the Boc group.
Result of Action
The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions. This allows for more complex molecules to be synthesized without unwanted side reactions. Once the Boc group is removed, the previously protected functional group can participate in further reactions.
Action Environment
The action of this compound, particularly the removal of the Boc group, is influenced by the chemical environment. Acidic conditions are typically required for the removal of the Boc group. Therefore, factors such as pH, temperature, and the presence of specific reagents or catalysts can influence the compound’s action, efficacy, and stability.
Biological Activity
(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.28 g/mol. The compound features a piperidine ring, which is common in various bioactive molecules, enhancing its pharmacological potential.
Research indicates that compounds containing the piperidine moiety often exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | |
| Compound B | Antifungal | C. albicans |
Case Studies
- Case Study on Pain Management : A study investigated the efficacy of piperidine derivatives in reducing pain in animal models. The results suggested that these compounds could modulate pain pathways, potentially offering new avenues for analgesic drug development.
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role in cancer therapy.
Recent Investigations
Recent literature reviews and experimental studies have focused on the synthesis and biological evaluation of piperidine-based compounds. These investigations often reveal:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the piperidine structure affect biological activity.
- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for evaluating their therapeutic potential.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several tert-butoxycarbonyl-protected piperidine/pyrrolidine derivatives (Table 1). Key similarities include:
- Boc Protection : A common strategy to enhance stability and control reactivity during synthesis (e.g., 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, CAS 261777-31-5) .
- Carboxylic Acid Functionality : Critical for further functionalization, such as amide bond formation (e.g., (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, CAS 96314-29-3) .
- Heterocyclic Core : Piperidine or pyrrolidine rings, which influence conformational flexibility and binding affinity in drug candidates.
Key Differences :
- Substituents : The target compound lacks aromatic substituents (e.g., phenyl groups in CAS 96314-29-3 and 261777-31-5) but includes a 4-oxo group, enhancing electrophilicity .
- Stereochemistry : The (S)-configuration at the 2-position distinguishes it from racemic or other enantiomeric forms (e.g., (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, CAS 1217525-04-6) .
Table 1: Structural Comparison of Selected Analogs
*Similarity scores based on Tanimoto coefficients for structural overlap .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₃H₂₁NO₅, ~279.3 g/mol) is heavier than simpler analogs like (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (C₁₁H₁₉NO₃, 213.27 g/mol) due to additional oxygen and alkyl groups .
- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester derivatives (e.g., tert-butyl esters in bis-CNB-GABA intermediates) .
Preparation Methods
Nucleophilic Substitution Approach
A widely reported method involves the alkylation of a piperidine derivative with tert-butyl bromoacetate. The reaction proceeds under basic conditions, typically using potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the alkyl halide.
Procedure :
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Starting Material : (S)-4-oxopiperidine-2-carboxylic acid methyl ester.
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Alkylation : React with tert-butyl bromoacetate in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.
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Base : Potassium tert-butoxide (1.2 equiv) is added dropwise to maintain a pH > 10.
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Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Key Data :
Protection-Deprotection Strategy
The tert-butoxycarbonyl (Boc) group is introduced early to protect the carboxylic acid functionality. Subsequent oxidation and deprotection steps ensure regioselectivity.
Example Protocol :
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Boc Protection : Treat (S)-4-oxopiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Alkylation : As described in Section 2.1.
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Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C.
Challenges :
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Competing side reactions at the 4-oxo group necessitate careful temperature control.
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Epimerization at the chiral center is mitigated by maintaining low temperatures during deprotection.
Oxidation and Functional Group Interconversion
The 4-oxo group on the piperidine ring is introduced via oxidation of a secondary alcohol or through RuO₄-mediated cleavage of cyclic ene-carbamates.
RuO₄ Oxidation Method :
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Substrate : Cyclic ene-carbamate derived from (R)-3-hydroxypiperidine.
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Conditions : RuO₄ (0.1 equiv) in a biphasic system (CCl₄/H₂O) at 0°C.
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Outcome : Cleavage of the endo-cyclic double bond yields ω-(N-formylamino)carboxylic acids, which are hydrolyzed to the target compound.
Performance Metrics :
Stereochemical Control
The (S)-configuration at position 2 is achieved through:
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Chiral Pool Synthesis : Use of enantiomerically pure starting materials, such as (R)-3-hydroxypiperidine.
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Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates.
Case Study :
-
(R)-3-Hydroxypiperidine hydrochloride is acetylated, oxidized to the 4-oxo derivative, and subjected to asymmetric alkylation to install the tert-butoxycarbonylmethyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost Efficiency | Stereocontrol | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 72–78% | High | Moderate | Excellent |
| RuO₄ Oxidation | 78–82% | Low | High | Limited |
The nucleophilic alkylation route is preferred for industrial-scale synthesis due to its scalability and cost-effectiveness, whereas RuO₄ oxidation offers superior stereocontrol for research-scale applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
